![molecular formula C21H19ClN4O3S B2607138 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide CAS No. 894046-16-3](/img/structure/B2607138.png)
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide
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Overview
Description
Scientific Research Applications
Anticancer Activity: New 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones have demonstrated promising anticancer activity against various cancer cell lines, including renal cancer, leukemia, colon cancer, breast cancer, and melanoma . Investigating the specific mechanisms of action and optimizing these compounds could lead to novel cancer therapies.
Antinociceptive Properties: The compound’s structure suggests potential antinociceptive (pain-relieving) effects. Researchers could explore its interactions with pain receptors and evaluate its efficacy in preclinical models .
Ultrasound-Assisted Synthesis: Researchers have successfully synthesized 1,2,3 and 1,2,4-triazole systems using ultrasound chemistry. Ultrasound waves enhance reaction rates and reduce the need for harsh solvents. Investigating the scalability and efficiency of this method is crucial .
Mechanochemistry: Mechanochemical synthesis involves using mechanical forces (e.g., grinding or milling) to drive chemical reactions. The formal cycloreversion of 1,2,3-triazole compounds under mechanical forces is an exciting area. Researchers could explore its potential applications in biological systems .
Conclusion
Gonnet, L., Baron, M., & Baltas, M. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(18), 5667. DOI: 10.3390/molecules26185667 (2022). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]Triazoles. Chemistry Africa, 5. DOI: 10.1007/s41061-022-00365-x Lesyk, R., Zimenkovsky, B., Atamanyuk, D., & Subtel’na, I. (2007). Synthesis, intramolecular cyclization, and antinociceptive activity of 5-substituted thiazolo[3,2-b][1,2,4]triazol-6-ones. Chemistry of Heterocyclic Compounds, 43(2), 161-167. [DOI: 10.1007/s11172-007-0015-0](https://
Future Directions
The future directions for research on this compound could involve further studies on its synthesis, structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of its properties and potential applications .
Mechanism of Action
Target of Action
Similar compounds with a thiazolo[3,2-b][1,2,4]triazole-6-one scaffold have been studied for their antitumor activity . These compounds have shown excellent anticancer properties, suggesting that they may target proteins or enzymes involved in cancer cell proliferation .
Mode of Action
It is noted that similar compounds have shown superior top1 inhibitory activity . Top1, or topoisomerase I, is an enzyme that alters the supercoiled form of DNA, which is crucial for replication and transcription processes. Inhibition of this enzyme can lead to DNA damage and apoptosis, thereby stopping the proliferation of cancer cells .
Biochemical Pathways
Given its potential anticancer properties and top1 inhibitory activity, it can be inferred that this compound may affect the dna replication and transcription pathways .
Pharmacokinetics
Similar compounds have been studied for their in silico pharmacokinetics, which involves the prediction of their absorption, distribution, metabolism, and excretion properties . Such studies are crucial for understanding the bioavailability of these compounds.
Result of Action
Similar compounds have shown excellent anticancer properties at 10 μm, suggesting that they may induce apoptosis or cell death in cancer cells .
properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-28-17-8-5-14(11-18(17)29-2)20(27)23-10-9-16-12-30-21-24-19(25-26(16)21)13-3-6-15(22)7-4-13/h3-8,11-12H,9-10H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUOONLAPHZIPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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